molecular formula C8H18N2 B2937819 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine CAS No. 35018-17-8

2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine

Cat. No. B2937819
CAS RN: 35018-17-8
M. Wt: 142.246
InChI Key: ZSHAGSDVWLLMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine is a chemical compound with the CAS Number: 35018-17-8 . It has a molecular weight of 142.24 and its IUPAC name is 2-(2,2-dimethyl-1-pyrrolidinyl)ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine is 1S/C8H18N2/c1-8(2)4-3-6-10(8)7-5-9/h3-7,9H2,1-2H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to one of the carbon atoms in the ring .

Scientific Research Applications

1. Synthesis of 2-(pyrrolidin-1-yl)pyrimidines

  • Summary of Application: This compound is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines . These compounds often show significant pharmacological activity .
  • Methods of Application: The synthesis involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .
  • Results or Outcomes: The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

2. Treatment of Pulmonary Arterial Hypertension

  • Summary of Application: This compound is used in the synthesis of selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension (PAH) . PAH is a rare disease currently treated by a range of vasodilator agents and/or endothelin antagonists .
  • Methods of Application: The application claims derivatives and crystalline forms of two previously claimed PDGFR inhibitors and their use for the treatment of PAH . One of the derivatives is N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide .
  • Results or Outcomes: These two compounds have respective IC50 values of 3 and 45 nM in a cellular proliferation assay . These two compounds are likely to be selective PDGFR inhibitors .

3. Treatment of Pulmonary Arterial Hypertension

  • Summary of Application: This compound is used in the synthesis of selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension (PAH) . PAH is a rare disease currently treated by a range of vasodilator agents and/or endothelin antagonists .
  • Methods of Application: The application claims derivatives and crystalline forms of two previously claimed PDGFR inhibitors and their use for the treatment of PAH . One of the derivatives is N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide .
  • Results or Outcomes: These two compounds have respective IC50 values of 3 and 45 nM in a cellular proliferation assay . These two compounds are likely to be selective PDGFR inhibitors .

Safety And Hazards

The safety data sheet for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine was not available in the search results . Therefore, the specific safety and hazard information for this compound is not available.

properties

IUPAC Name

2-(2,2-dimethylpyrrolidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)4-3-6-10(8)7-5-9/h3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHAGSDVWLLMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine

CAS RN

35018-17-8
Record name 2-(2,2-dimethylpyrrolidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2015 - Taylor & Francis
Introduction: Pulmonary arterial hypertension (PAH) is a rare disease currently treated by a range of vasodilator agents and/or endothelin antagonists. Inhibition of platelet derived …
Number of citations: 3 www.tandfonline.com
DE Shaw, F Baig, I Bruce, S Chamoin… - Journal of Medicinal …, 2016 - ACS Publications
A series of potent PDGFR inhibitors has been identified. The series was optimized for duration of action in the lung. A novel kinase occupancy assay was used to directly measure target …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.